2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol
Description
2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol is a benzofuran derivative characterized by a hydroxyl group at the 6-position, a methyl group at the 3-position, and a 4-hydroxyphenyl substituent at the 2-position. Its molecular formula is C₁₅H₁₂O₃, with a molecular weight of 240.25 g/mol. This compound has been identified as an intermediate product during the ozonation degradation of bisphenol A (BPA), highlighting its environmental relevance .
Properties
CAS No. |
127988-88-9 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-3-methyl-1-benzofuran-6-ol |
InChI |
InChI=1S/C15H12O3/c1-9-13-7-6-12(17)8-14(13)18-15(9)10-2-4-11(16)5-3-10/h2-8,16-17H,1H3 |
InChI Key |
XGYQHARJDOHMBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with 3-methylphenol in the presence of a catalyst such as an acid or base. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol may involve large-scale batch or continuous processes. The choice of catalyst, solvent, and reaction conditions is critical to ensure efficient production. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl groups and benzofuran ring system participate in oxidation processes:
Quinone Formation
-
Hydroxyl groups at positions 4 and 6 undergo oxidation to form quinones under mild conditions. This reaction is catalyzed by metal oxides or enzymatic systems.
-
Example: Reaction with hydrogen peroxide (H₂O₂) in the presence of ammonium acetate yields oxidized derivatives, including lactones and aldehydes .
Oxidation Products of Analogous Benzofurans
| Substrate | Catalyst System | Major Product(s) | Yield | Source |
|---|---|---|---|---|
| Benzofuran | CAT I + NH₄AcO | Salicylaldehyde (SA) | 15% | |
| 3-Methylbenzofuran | CAT III + AcOH | 3-Methylbenzofuran-2(3H)-one | 99% |
Coupling Reactions
The compound participates in cross-coupling reactions to form complex derivatives:
Sonogashira Coupling
-
The 5-bromo derivative reacts with terminal alkynes (e.g., propynoic acid) under Pd(PPh₃)₄ catalysis to form acetylene-linked analogs .
Condensation and Cyclization
Key steps in its synthesis involve condensation reactions:
Acid/Base-Catalyzed Cyclization
-
Condensation of 2-hydroxyacetophenone derivatives with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone in acetone under reflux forms the benzofuran core .
-
Mechanism:
Synthetic Pathway Efficiency
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | K₂CO₃, acetone, reflux | 59–69% | |
| Nitro Reduction | Fe, HCl, ethanol, reflux | 85–92% |
Biological Interactions
The compound modulates biological pathways through specific reactions:
Tubulin Polymerization Inhibition
-
Derivatives with 3′,4′,5′-trimethoxybenzoyl groups exhibit antiproliferative activity by binding to tubulin’s colchicine site .
-
Example: Compound 6a (IC₅₀ = 0.237 µM) shows 10-fold higher potency than Combretastatin-A4 in leukemia cell lines .
Solubility and Stability
Scientific Research Applications
Chemical Applications
Synthesis and Reactivity
- Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
- Reagent in Organic Reactions : It is utilized as a reagent in organic synthesis, enabling the formation of derivatives that possess enhanced biological or chemical properties.
Table 1: Common Reactions Involving 2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Hydroxy groups oxidized to form quinones | Quinone derivatives |
| Reduction | Reduction to corresponding alcohols | Alcohol derivatives |
| Substitution | Electrophilic/nucleophilic substitution at the aromatic ring | Substituted benzofuran derivatives |
Biological Applications
Antioxidant Activity
Research indicates that 2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol exhibits potent antioxidant properties. It scavenges free radicals, thereby preventing oxidative damage to cells. This activity is crucial in protecting against various diseases linked to oxidative stress.
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its efficacy in inhibiting bacterial growth suggests potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through various mechanisms, including modulation of inflammatory pathways. This capability positions it as a candidate for therapeutic applications in inflammatory diseases.
Table 2: Biological Activities of 2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Inhibits growth of bacteria | |
| Anti-inflammatory | Reduces inflammation markers |
Medical Applications
Drug Development
There is ongoing research into the potential therapeutic applications of 2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol. It is being explored as a lead compound for drug discovery, particularly for conditions related to oxidative stress and inflammation.
Case Study: Anticancer Activity
In vitro studies have highlighted its anticancer properties, showing effectiveness against various cancer cell lines. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation, demonstrating significant activity with low IC50 values.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes or receptors involved in various biological processes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
The following section compares 2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol with structurally analogous benzofuran derivatives, focusing on substituent effects, physicochemical properties, and reported applications.
Structural and Functional Group Variations
a. (2Z)-6-Hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one
- Substituents : Features a 4-methylbenzylidene group at the 2-position and a ketone at the 3-position.
- Key Differences : The ketone group reduces electron density in the benzofuran ring compared to the hydroxyl group in the target compound. This structural variation may influence reactivity, particularly in nucleophilic addition reactions .
- Applications : Primarily studied in synthetic chemistry for intramolecular cyclization reactions.
b. (4-Chlorophenyl)(6-methoxy-3-methyl-2-benzofuranyl)methanone
- Substituents : Contains a 4-chlorophenyl group and a methoxy group at the 6-position.
- Key Differences : The methoxy group enhances lipophilicity, while the chlorophenyl substituent introduces steric and electronic effects that may alter binding affinity in biological systems .
c. 2-[(3,4-Dihydroxyphenyl)(4-hydroxyphenyl)methyl]-2,3-dihydro-4,6-benzofurandiol
- Substituents : Multiple hydroxyl groups on both the benzofuran ring and phenyl substituents.
- Applications : Studied in lignin and tannin chemistry for its role in polymerization reactions.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP* | Solubility (Water) | Key Substituents |
|---|---|---|---|---|---|
| 2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol | C₁₅H₁₂O₃ | 240.25 | 2.8 | Low | 3-Me, 4-HOPh, 6-OH |
| (2Z)-6-Hydroxy-2-(4-methylbenzylidene)-... | C₁₇H₁₄O₃ | 266.29 | 3.5 | Very Low | 2-(4-MeBz), 3-ketone, 6-OH |
| (4-Chlorophenyl)(6-methoxy-3-methyl-2-...) | C₁₇H₁₃ClO₃ | 300.74 | 4.2 | Insoluble | 6-OMe, 3-Me, 4-ClPh |
| 2-[(3,4-Dihydroxyphenyl)(4-hydroxyphenyl)... | C₂₀H₁₈O₆ | 354.35 | 1.5 | Moderate | 3,4-diOHPh, 4-OHPh, 4,6-diOH |
*Predicted LogP values using ChemDraw.
Key Observations:
- Lipophilicity : Chlorine and methoxy substituents (e.g., in compound 2.1b) increase LogP, enhancing membrane permeability but reducing water solubility.
- Polarity : Hydroxyl-rich derivatives (e.g., compound 2.1c) exhibit higher aqueous solubility, making them suitable for applications requiring hydrophilic interactions.
- Stability : The ketone group in compound 2.1a may confer greater stability under acidic conditions compared to hydroxylated benzofurans.
Biological Activity
2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol, a benzofuran derivative, has garnered attention in recent years due to its diverse biological activities, particularly in cancer research and anti-inflammatory studies. This compound exhibits significant potential as an anticancer agent and possesses various pharmacological properties, making it a subject of extensive research.
Synthesis and Structure
The synthesis of 2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol involves several chemical reactions that modify the benzofuran scaffold to enhance its biological activity. The structural modifications at the 3 and 6 positions are critical for its efficacy against various biological targets.
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of 2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol. It has been shown to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cells.
Case Study: Antiproliferative Effects
A comparative study evaluated the antiproliferative activity of this compound against a panel of human cancer cell lines. The results indicated that the compound exhibited IC50 values ranging from 1.5 to 10 μM across different cell lines, with HeLa cells being particularly sensitive (IC50 = 4.6 μM) compared to other lines such as MDA-MB-231 (IC50 = 180 nM) and HT-29 (IC50 = 3100 nM) .
| Cell Line | IC50 Value (μM) |
|---|---|
| HeLa | 4.6 |
| MDA-MB-231 | 180 |
| A549 | 3100 |
| HT-29 | >10 |
The mechanism through which 2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol exerts its anticancer effects appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies suggest that it interacts with the α/β tubulin interface, similar to known antitumor agents like colchicine .
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects. Studies indicate that it can reduce levels of pro-inflammatory mediators such as NO, PGE2, TNF-α, and IL-1β in activated macrophages . The compound's ability to modulate inflammatory pathways highlights its potential therapeutic applications beyond oncology.
Pharmacological Profiles
The pharmacological profiles of benzofuran derivatives, including 2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol, reveal a broad spectrum of bioactivities:
- Antioxidant Activity : Exhibits strong free radical scavenging capabilities with IC50 values significantly lower than standard antioxidants like L-ascorbic acid .
- Antiradical Activity : Demonstrated effective inhibition against superoxide anion radicals, indicating potential use in oxidative stress-related diseases .
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against various pathogens, although specific data on this compound is limited.
Q & A
Q. What are the established synthetic routes for 2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol?
The compound can be synthesized via a cascade [3,3]-sigmatropic rearrangement followed by aromatization. Key steps include:
- Protection of phenolic groups : Benzyl ethers are commonly used to protect hydroxyl groups during synthesis (e.g., benzyloxy groups in intermediates) .
- Rearrangement : A [3,3]-sigmatropic rearrangement is induced under basic conditions (e.g., NaH in THF) to form the benzofuran core .
- Deprotection : Final deprotection of hydroxyl groups using reagents like BBr₃ in dry dichloromethane (DCM) yields the target compound .
Table 1 : Example Reaction Conditions and Yields from Analogous Syntheses
| Intermediate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzyl-protected precursor | NaH, THF, 0°C | 60–75 | |
| Deprotected product | BBr₃, DCM, −78°C | 85 |
Q. How is the structural identity of 2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol confirmed?
Structural validation relies on:
- ¹H and ¹³C NMR : Characteristic peaks for aromatic protons (δ 6.5–7.5 ppm), hydroxyl groups (broad singlet at δ ~5.0 ppm), and methyl groups (δ ~2.3 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 268.1) .
- Infrared (IR) Spectroscopy : Stretching frequencies for O–H (~3400 cm⁻¹) and C–O (1250 cm⁻¹) .
Advanced Research Questions
Q. How can competing side reactions during synthesis be mitigated?
Competing pathways (e.g., over-oxidation or unwanted cyclization) are controlled by:
- Solvent Choice : Polar aprotic solvents (e.g., THF) stabilize intermediates and reduce side reactions .
- Temperature Gradients : Low-temperature deprotonation (0°C) with NaH minimizes unintended rearrangements .
- Protecting Group Strategy : Sequential protection/deprotection (e.g., benzyl for hydroxyls) ensures regioselectivity .
Q. What methodologies resolve contradictions in spectroscopic data for benzofuran derivatives?
Discrepancies in NMR assignments (e.g., overlapping aromatic signals) are addressed via:
- 2D NMR Techniques : COSY and HSQC clarify proton-proton correlations and carbon connectivity .
- Isotopic Labeling : Deuterated analogs or NOE experiments distinguish between positional isomers .
- Computational Modeling : DFT calculations predict chemical shifts to validate experimental data .
Q. How is regioselective functionalization of the benzofuran scaffold achieved?
Regioselectivity is controlled by:
- Directing Groups : Electron-donating substituents (e.g., methoxy) direct electrophilic substitution to specific positions .
- Steric Effects : Bulky groups (e.g., benzyloxy) block reactivity at hindered sites .
- Catalytic Systems : Transition-metal catalysts (e.g., Pd) enable cross-coupling at defined positions .
Data Analysis and Optimization
Q. What statistical approaches are used to optimize reaction yields?
- Design of Experiments (DoE) : Multivariate analysis identifies critical factors (e.g., solvent ratio, temperature) .
- Kinetic Studies : Monitoring reaction progress via TLC or HPLC reveals rate-limiting steps .
- Yield Comparison : Analogous syntheses show yields ranging from 35% to 85%, depending on substituent complexity (Table 1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
